An In-depth Technical Guide to Benzyl Mercaptan: Chemical Properties and Structure
An In-depth Technical Guide to Benzyl Mercaptan: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl mercaptan, also known as α-toluenethiol or phenylmethanethiol, is an organosulfur compound with the chemical formula C₆H₅CH₂SH.[1] It is a versatile reagent and intermediate widely utilized in organic synthesis, including the development of pharmaceuticals and agrochemicals.[2][3] Its distinct chemical reactivity, primarily attributed to the thiol (-SH) group, makes it a valuable tool for introducing the thiomethylbenzyl moiety and for various other chemical transformations.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of benzyl mercaptan, tailored for professionals in research and drug development.
Chemical Structure and Identification
The structure of benzyl mercaptan consists of a benzyl group (a benzene ring attached to a methylene group) bonded to a sulfhydryl (thiol) group.
| Identifier | Value |
| IUPAC Name | Phenylmethanethiol[1] |
| CAS Number | 100-53-8[1] |
| Molecular Formula | C₇H₈S[1] |
| Molecular Weight | 124.20 g/mol [1] |
| SMILES | SCc1ccccc1[1] |
| InChI | 1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2[4] |
| InChIKey | UENWRTRMUIOCKN-UHFFFAOYSA-N[4] |
Physicochemical Properties
Benzyl mercaptan is a colorless liquid with a strong, unpleasant, garlic-like odor.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[5]
| Property | Value | Reference(s) |
| Melting Point | -30 °C | [1] |
| Boiling Point | 195 °C | [1] |
| Density | 1.058 g/mL at 25 °C | [6] |
| pKa | 9.43 (in H₂O) | [1] |
| Flash Point | 70 °C (158 °F) | [1] |
| Refractive Index (n²⁰/D) | 1.575 | [6] |
| Vapor Density | >4 (vs air) | [6] |
| Solubility in Water | Low | [1] |
Synthesis and Purification
Benzyl mercaptan can be synthesized through several routes, most commonly involving the nucleophilic substitution of a benzyl halide.
Experimental Protocols
1. Synthesis from Benzyl Chloride and Thiourea
This two-step method involves the formation of an isothiouronium salt followed by alkaline hydrolysis.[1]
-
Step 1: Formation of S-Benzylisothiouronium Chloride
-
In a round-bottom flask equipped with a reflux condenser, add benzyl chloride (1 mole) and thiourea (1.1 moles).
-
Add 50 mL of 95% ethanol as a solvent.
-
Reflux the mixture for 6 hours.
-
Upon cooling, the S-benzylisothiouronium salt will crystallize.
-
Filter the salt and wash with cold ethanol.
-
-
Step 2: Hydrolysis to Benzyl Mercaptan
-
In a two-necked flask, suspend the S-benzylisothiouronium salt (1 mole) in 300 mL of 5 N sodium hydroxide solution.
-
Reflux the mixture for 2 hours under a slow stream of nitrogen.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with 2 N hydrochloric acid until the solution is acidic to litmus paper.
-
The benzyl mercaptan will separate as an oily layer.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation.
-
2. Synthesis from Benzyl Chloride and Sodium Hydrosulfide
This method provides a more direct route to benzyl mercaptan.
-
Prepare a solution of sodium hydrosulfide in a suitable solvent (e.g., ethanol or water).
-
Add benzyl chloride to the sodium hydrosulfide solution dropwise at room temperature with vigorous stirring.
-
After the addition is complete, gently heat the reaction mixture to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture and pour it into a larger volume of water.
-
Extract the benzyl mercaptan with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation.
Purification Protocol
A common method for obtaining high-purity benzyl mercaptan involves the formation and subsequent decomposition of its mercury salt.
-
Dissolve the crude benzyl mercaptan in a minimal amount of a suitable solvent (e.g., benzene).
-
Add a solution of mercuric cyanide or mercuric chloride in ethanol to precipitate the mercury mercaptide salt.
-
Filter the salt and wash it with ethanol.
-
Suspend the purified salt in a solvent like chloroform.
-
Bubble hydrogen sulfide gas through the suspension to regenerate the benzyl mercaptan and precipitate mercuric sulfide.
-
Filter off the mercuric sulfide.
-
Wash the filtrate with water, dry it over a drying agent, and remove the solvent.
-
The resulting benzyl mercaptan can be further purified by fractional distillation under reduced pressure.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of benzyl mercaptan provides characteristic signals for the aromatic, methylene, and thiol protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | - |
| Methylene (CH₂) | ~3.7 | Doublet | ~7.6 |
| Thiol (SH) | ~1.7 | Triplet | ~7.6 |
-
Interpretation:
-
The multiplet in the aromatic region (7.2-7.4 ppm) corresponds to the five protons of the phenyl group.[7]
-
The methylene protons (CH₂) appear as a doublet around 3.7 ppm due to coupling with the thiol proton.[7]
-
The thiol proton (SH) signal is a triplet at approximately 1.7 ppm, resulting from coupling with the two adjacent methylene protons.[7] The J-coupling value of about 7.6 Hz is characteristic of this interaction.[7]
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows distinct peaks for the carbons of the benzyl group.
| Carbon | Chemical Shift (δ, ppm) |
| C₁ (ipso) | ~139 |
| C₂, C₆ (ortho) | ~129 |
| C₃, C₅ (meta) | ~128 |
| C₄ (para) | ~127 |
| CH₂ | ~28 |
-
Interpretation:
-
The chemical shifts of the aromatic carbons are in the expected range of 127-139 ppm.
-
The methylene carbon (CH₂) attached to the sulfur atom is significantly shielded and appears at a much lower chemical shift, around 28 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of benzyl mercaptan displays characteristic absorption bands for the S-H and C-S bonds, as well as for the aromatic ring.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S-H stretch | ~2550-2600 | Weak |
| C-S stretch | ~600-800 | Weak to Medium |
| Aromatic C-H stretch | >3000 | Medium |
| Aromatic C=C stretch | ~1450, 1495, 1600 | Medium to Weak |
| C-H bend (out-of-plane) | ~690-710 and 730-770 | Strong |
-
Interpretation:
-
The weak absorption band in the 2550-2600 cm⁻¹ region is a key diagnostic peak for the S-H stretching vibration of the thiol group.[8]
-
The C-S stretching vibration is typically weak and appears in the fingerprint region.
-
The peaks above 3000 cm⁻¹ are characteristic of the C-H stretching of the aromatic ring.
-
The absorptions in the 1450-1600 cm⁻¹ range are due to the C=C stretching vibrations within the benzene ring.
-
The strong bands in the 690-770 cm⁻¹ region are indicative of a monosubstituted benzene ring.
-
Mass Spectrometry
The mass spectrum of benzyl mercaptan shows a characteristic fragmentation pattern upon electron ionization.
| m/z | Ion | Relative Intensity |
| 124 | [C₇H₈S]⁺ (Molecular Ion) | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Base Peak (100%) |
| 65 | [C₅H₅]⁺ | Moderate |
-
Interpretation:
-
The molecular ion peak is observed at m/z 124, corresponding to the molecular weight of benzyl mercaptan.[9]
-
The most abundant peak (base peak) is at m/z 91, which is characteristic of a benzyl group.[9] This stable tropylium cation is formed by the loss of the SH radical.
-
Another significant fragment is seen at m/z 65, which arises from the loss of acetylene (C₂H₂) from the tropylium ion.[9]
-
Key Chemical Reactions
The thiol group in benzyl mercaptan governs its reactivity, making it a potent nucleophile and a source of the thiol moiety in organic synthesis.
-
Oxidation to Disulfide: In the presence of mild oxidizing agents, including atmospheric oxygen, benzyl mercaptan is readily oxidized to form dibenzyl disulfide.[3]
-
S-Alkylation: As a strong nucleophile, the thiolate anion of benzyl mercaptan reacts with alkyl halides and other electrophiles to form benzyl thioethers.[1] This reaction is fundamental in its use as a building block.
-
Thiol-Ene Reaction: Benzyl mercaptan can undergo radical-mediated addition to alkenes, a type of "click" reaction, to form thioethers.
-
Use as a Protecting Group: The benzylthio group can be used to protect other functional groups, and it can be subsequently removed under specific conditions, such as with a dissolving metal reduction.[1]
Biological Relevance and Applications in Drug Development
While specific signaling pathway interactions for benzyl mercaptan are not extensively documented in publicly available literature, its role in drug development is primarily as a versatile chemical intermediate.[10] Its bacteriostatic properties suggest an interference with microbial processes, though the precise mechanisms are not well-elucidated.[3]
A study on benzyl polysulfides (which can be derived from benzyl mercaptan) has shown that they can release hydrogen sulfide (H₂S), a known signaling molecule, upon interaction with biological thiols like cysteine or glutathione.[11] This suggests a potential indirect biological activity of benzyl mercaptan derivatives.
In the context of drug discovery and development, benzyl mercaptan is primarily used for:
-
Synthesis of Active Pharmaceutical Ingredients (APIs): The thiol group provides a reactive handle for constructing more complex molecules with desired pharmacological activities.[2]
-
Enzyme Substrate and Inhibitor Synthesis: Benzyl mercaptan has been used in the preparation of polypeptide benzylthio esters, which serve as substrates for enzymes like subtiligase, a tool used in protein engineering and peptide ligation.[12] This highlights its utility in studying enzyme mechanisms and developing enzyme-targeted therapeutics.
-
Bioconjugation: The reactivity of the thiol group allows for its use in bioconjugation strategies, for example, in attaching molecules to proteins or other biomolecules.
Analytical Methods for Purity Determination
Potentiometric Titration of Benzyl Mercaptan
This method allows for the quantitative determination of the thiol content and thus the purity of benzyl mercaptan.
-
Principle: The thiol group reacts with silver ions in a 1:1 stoichiometry to form a silver mercaptide precipitate. The endpoint of the titration is detected by a sharp change in the potential of a silver indicator electrode.
-
Apparatus:
-
Automatic potentiometric titrator
-
Silver indicator electrode and a suitable reference electrode (e.g., glass or double junction)
-
Burette
-
Magnetic stirrer
-
-
Reagents:
-
Titrant: 0.1 M Silver Nitrate (AgNO₃) solution, standardized.
-
Solvent: A mixture of isopropanol, sodium acetate, and acetic acid can be used. A common solvent is an alcoholic sodium acetate solution.
-
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh a suitable amount of the benzyl mercaptan sample and dissolve it in the titration solvent in a beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the electrodes in the solution.
-
Titration: Start the titration with the standardized silver nitrate solution. The titrator will add the titrant at a controlled rate and record the potential (in mV) as a function of the titrant volume.
-
Endpoint Determination: The endpoint is the point of maximum inflection in the titration curve, which corresponds to the equivalence point where all the thiol has reacted. Modern titrators automatically detect this endpoint.
-
Calculation: The purity of the benzyl mercaptan can be calculated based on the volume of AgNO₃ solution consumed, its molarity, the weight of the sample, and the molecular weight of benzyl mercaptan.
-
Conclusion
Benzyl mercaptan is a fundamentally important organosulfur compound with well-defined chemical and physical properties. Its versatile reactivity, centered around the thiol group, makes it an indispensable tool in synthetic organic chemistry, particularly for applications in drug discovery and development. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for its effective and safe use in a research and development setting.
References
- 1. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 2. CAS 100-53-8: Benzyl mercaptan | CymitQuimica [cymitquimica.com]
- 3. Benzyl mercaptan | 100-53-8 [chemicalbook.com]
- 4. Benzyl mercaptan(100-53-8) 1H NMR spectrum [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. ベンジルメルカプタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Benzyl mercaptan(100-53-8) 13C NMR spectrum [chemicalbook.com]
- 8. Benzyl mercaptan(100-53-8) IR Spectrum [chemicalbook.com]
- 9. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of sulfane sulfur content in benzyl polysulfides on thiol-triggered H2S release and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of benzyl mercaptan for direct preparation of long polypeptide benzylthio esters as substrates of subtiligase - PubMed [pubmed.ncbi.nlm.nih.gov]
